molecular formula C14H18ClNO4 B14115106 (2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

Cat. No.: B14115106
M. Wt: 299.75 g/mol
InChI Key: GMRKWWIDEVJMSP-VUWPPUDQSA-N
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Description

(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid is a complex organic compound with a unique structure that includes an amino group, a chlorophenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid typically involves multiple steps, starting with the preparation of the chlorophenyl intermediate. This intermediate is then reacted with an amino group under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as chloroform or methanol, and the reactions are carried out at specific temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., chloroform, methanol). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[amino-(4-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
  • (2S)-2-[amino-(4-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

Uniqueness

What sets (2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid apart from similar compounds is its specific chlorophenyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)10(12(17)18)11(16)8-4-6-9(15)7-5-8/h4-7,10-11H,16H2,1-3H3,(H,17,18)/t10-,11?/m0/s1

InChI Key

GMRKWWIDEVJMSP-VUWPPUDQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C(C1=CC=C(C=C1)Cl)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CC=C(C=C1)Cl)N)C(=O)O

Origin of Product

United States

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